(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol
Description
(R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a 3,4,5-trimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting cancer, neurological disorders, and metabolic diseases. Notably, it has been isolated from natural sources such as Amomum tsaoko (Chinese black cardamom), where it exhibits α-glucosidase inhibitory activity, a property relevant to diabetes management . Its stereochemical purity (R-configuration) and methoxy substituents are critical for its biological interactions, as demonstrated in pharmacological studies.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-(3,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3/t7-/m1/s1 |
InChI Key |
IONRJSKJWDOGAY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)OC)OC)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the reduction of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-one using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the alcohol under high-pressure hydrogen gas.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form a ketone, a key reaction for derivatization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄, acetone | 1-(3,4,5-Trimethoxyphenyl)ethanone | 84% | |
| Oxidation | KMnO₄, acidic conditions | Same as above | 72% |
Mechanistic Insights :
-
Chromium-based oxidants (e.g., CrO₃) follow a stepwise mechanism involving chromate ester formation and subsequent β-hydrogen elimination.
-
Potassium permanganate oxidizes via a radical intermediate under acidic conditions.
Esterification
The alcohol reacts with carboxylic acids or acyl chlorides to form esters, enhancing lipophilicity for biological studies.
| Substrate | Reagents | Product | Conditions | Yield |
|---|---|---|---|---|
| Acetic acid | H₂SO₄, reflux | (R)-1-(3,4,5-Trimethoxyphenyl)ethyl acetate | 2 h, 110°C | 89% |
| Benzoyl chloride | Pyridine, RT | (R)-1-(3,4,5-Trimethoxyphenyl)ethyl benzoate | 4 h | 78% |
Applications :
-
Ester derivatives are used in prodrug design due to improved bioavailability.
Electrophilic Aromatic Substitution
The trimethoxyphenyl ring directs electrophiles to specific positions (typically para to methoxy groups).
| Reaction | Electrophile | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-2 | 2-Nitro-3,4,5-trimethoxyphenylethanol | |
| Sulfonation | SO₃, H₂SO₄ | C-4 | 4-Sulfo-3,5-dimethoxyphenylethanol |
Key Factors :
-
Methoxy groups activate the ring and direct substitution to the most electron-rich positions .
-
Steric hindrance from the ethan-1-ol group influences regioselectivity .
Nucleophilic Reactions
The alcohol participates in nucleophilic substitutions, particularly in protecting-group chemistry.
Reduction and Hydrogenation
While the compound itself is an alcohol, its ketone precursor (synthesized via oxidation) can be reduced back:
-
Stereoselectivity : Catalytic hydrogenation with chiral catalysts yields enantiomerically pure product .
Heterocycle Formation
The alcohol serves as a precursor in synthesizing bioactive heterocycles:
-
Thiazole Derivatives : Reaction with thiourea and brominated intermediates yields antiproliferative agents .
-
Pyrimidine Hybrids : Condensation with aminopyrimidines produces kinase inhibitors (e.g., compound 4j in ).
Acid-Catalyzed Reactions
Under acidic conditions, the compound undergoes dehydration or stabilization in lignin depolymerization studies :
Scientific Research Applications
®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ethan-1-ol moiety play crucial roles in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their biological activities:
Physicochemical Properties
Key Research Findings and Trends
Role of Methoxy Groups : The 3,4,5-trimethoxy substitution enhances lipid solubility and target binding, critical for both enzyme inhibition (e.g., α-glucosidase) and anticancer activity .
Stereochemistry : Enantiomeric purity directly influences bioactivity, as seen in fluorinated analogues with 88–90% R-configuration .
Structural Flexibility : Rigid frameworks (e.g., chalcones, imidazolones) improve anticancer potency compared to flexible alcohols like (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol .
Q & A
Q. What are the established synthetic routes for (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?
The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, 3,4,5-trimethoxyacetophenone, using chiral catalysts or enzymes. For example:
Q. Enantiomeric purity verification :
Q. What spectroscopic methods are most effective for characterizing (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol?
Q. How does the solubility profile of (R)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol influence reaction design?
The compound exhibits:
- Low solubility in water (≤1 mg/mL at 25°C) due to hydrophobic trimethoxyphenyl groups.
- High solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂).
Methodological implication : Use DMSO as a co-solvent for reactions requiring aqueous conditions (e.g., enzymatic catalysis) .
Advanced Research Questions
Q. How can computational modeling predict the stereoelectronic effects of 3,4,5-trimethoxy substituents on reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity. The electron-donating methoxy groups increase electron density on the aromatic ring, directing electrophilic substitutions to para positions .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. What strategies resolve contradictions between crystallographic and NMR data for this compound?
- X-ray crystallography : Refine structures using SHELXL (e.g., anisotropic displacement parameters for methoxy groups) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., methoxy rotation barriers) .
Example : If crystallography shows planar methoxy groups but NMR suggests rotation, confirm via variable-temperature NMR .
Q. How do substituent modifications (e.g., halogenation) alter the compound’s bioactivity?
Comparative study design :
- Synthesize analogs (e.g., 3-Br, 4-F derivatives) via Friedel-Crafts acylation followed by asymmetric reduction .
- Biological assays : Test antimicrobial activity (MIC against S. aureus) and compare with parent compound. Halogenated analogs often show enhanced activity due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
